molecular formula C7H5N3O2 B1591854 Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 933754-38-2

Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No. B1591854
M. Wt: 163.13 g/mol
InChI Key: GDASVOXREDJRGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyrimidines are purine analogues . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides . A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology, and their tunable photophysical properties .


Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines have been synthesized using different pathways. These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . The high efficiency of the Suzuki–Miyaura cross-coupling for the formation of the carbon skeleton of the pyrazolo[1,5-a]pyrimidines has been demonstrated .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . In the 3D model of a compound bound to EGFR L858R/T790M, the N atoms of the pyrazole and pyrimidine were hydrogen bound with ASP-107 and LEU-25 residues respectively .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have significant photophysical properties. Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The dipole moment changes in those compounds were calculated to be 10.3, 12.8 and 19.0 D .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties. They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .

Scientific Research Applications

  • Optical Applications

    • Field : Material Science
    • Application Summary : PPs have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .
    • Methods of Application : The study identified a family of PPs as strategic compounds for optical applications. Their simpler and greener synthetic methodology was compared to those of BODIPYS .
    • Results : The study found that PPs have tunable photophysical properties, which make them suitable for optical applications. The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
  • Antitumor Applications

    • Field : Medicinal Chemistry
    • Application Summary : Pyrazolo[1,5-a]pyrimidines have been found to possess significant anticancer potential and enzymatic inhibitory activity .
    • Methods of Application : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .
    • Results : The discussion highlights their anticancer potential and enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
  • Synthetic Intermediates

    • Field : Organic Chemistry
    • Application Summary : Pyrazole-containing compounds, including PPs, are influential families of N-heterocycles due to their applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
    • Methods of Application : Various researchers focus on preparing this functional scaffold and finding new and improved applications .
    • Results : The discussion involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems, predominantly bicyclic cores with 5:6 fusion .
  • PI3Kδ Inhibitors

    • Field : Medicinal Chemistry
    • Application Summary : Pyrazolo[1,5-a]pyrimidine derivatives have been developed as a novel series of selective PI3Kδ inhibitors .
    • Methods of Application : A new library of small-molecule inhibitors based on indol-4-yl-pyrazolo[1,5-a]pyrimidine was designed and synthesized .
    • Results : The most potent compound of all the structures obtained, CPL302253 (54), with IC50 = 2.8 nM, is a potential future candidate for clinical development as an inhaled drug to prevent asthma .
  • Fluorophores

    • Field : Material Science
    • Application Summary : PPs have emerged as an attractive alternative due to their small size based on [5,6]-fused N-heterocyclic systems, their efficient synthetic approaches, easy functionalization methodologies, and their fluorescence properties .
    • Methods of Application : The study focuses on the synthesis and functionalization of PPs and their fluorescence properties .
    • Results : The study found that PPs have high quantum yields in different solvents, and excellent fluorescence properties .
  • Preparation of Relevant Chemicals

    • Field : Organic Chemistry
    • Application Summary : Pyrazole-containing compounds, including PPs, are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
    • Methods of Application : Various researchers focus on preparing this functional scaffold and finding new and improved applications .
    • Results : The discussion involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems, predominantly bicyclic cores with 5:6 fusion .

Safety And Hazards

When handling Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Pyrazolo[1,5-a]pyrimidines are promising medical pharmacophores in structures as potential drugs in the treatment of cancer, as well as inflammatory or viral diseases . They are also being developed for future COPD treatment .

properties

IUPAC Name

pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-3-8-6-1-2-9-10(6)4-5/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDASVOXREDJRGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40600982
Record name Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

CAS RN

933754-38-2
Record name Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 2
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 6
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Citations

For This Compound
12
Citations
J Le Roux, C Leriche, P Chamiot-Clerc, J Feutrill… - Bioorganic & Medicinal …, 2016 - Elsevier
A new series of pyrazolo[1,5-a]pyrimidines exemplified by compound 1, has been identified with moderate activity (IC 50 = 165 nM), following GSK256066 rescaffolding. Compound 1 …
Number of citations: 23 www.sciencedirect.com
GME Ali, DA Ibrahim, AM Elmetwali, NSM Ismail - Bioorganic Chemistry, 2019 - Elsevier
Different series of novel pyrazole and pyrazolo[1,5-a] pyrimidine derivatives (2a-g), (3a-c), (7a-d) and (10a-e) were designed, synthesized and evaluated for their ability to inhibit CDK2/…
Number of citations: 46 www.sciencedirect.com
MV Goryaeva, YV Burgart, VI Saloutin - Journal of Fluorine Chemistry, 2013 - Elsevier
The reactions of ethyl 2-ethoxymethylene-3-oxo-3-(polyfluoroalkyl)propionates with 3-amino-5-hydroxypyrazole result in ethyl 2,7-dihydroxy-7-(polyfluoroalkyl)-4,7-dihydropyrazolo[1,5-…
Number of citations: 22 www.sciencedirect.com
M Aghazadeh Tabrizi, PG Baraldi… - Journal of Medicinal …, 2013 - ACS Publications
We recently described the medicinal chemistry of a new series of heteroaryl-4-oxopyridine/7-oxopyrimidines as CB 2 receptor partial agonists, showing that the functionality of these …
Number of citations: 28 pubs.acs.org
C Almansa, AF de Arriba, FL Cavalcanti… - Journal of medicinal …, 2001 - ACS Publications
The synthesis and pharmacological activity of a series of bicyclic pyrazolo[1,5-a]pyrimidines as potent and selective cyclooxygenase-2 (COX-2) inhibitors are described. The new …
Number of citations: 222 pubs.acs.org
F Balestri, L Quattrini, V Coviello, S Sartini… - Available at SSRN …, 2018 - papers.ssrn.com
Aldose reductase, the key enzyme of the polyol pathway, plays a crucial role in the development of long term complications affecting diabetic patients. Nevertheless, the expedience of …
Number of citations: 0 papers.ssrn.com
EM Mukhin, KV Savateev, EK Voinkov… - Russian Chemical …, 2023 - Springer
Various approaches to the synthesis of 3-halopyrazolo[1,5-a]pyrimidines were studied. It is shown that the most effective strategy consists in the construction of the azoloazine core …
Number of citations: 0 link.springer.com
CC Blad, JPD Van Veldhoven, C Klopman… - Journal of Medicinal …, 2012 - ACS Publications
A number of pyrazolopyrimidines were synthesized and tested for their positive allosteric modulation of the HCA 2 receptor (GPR109A). Compound 24, an efficacious and potent agonist …
Number of citations: 22 pubs.acs.org
TR Elworthy, APDW Ford, GW Bantle… - Journal of medicinal …, 1997 - ACS Publications
Novel arylpiperazines were identified as α 1 -adrenoceptor (AR) subtype-selective antagonists by functional in vitro screening. 3-[4-(ortho-Substituted phenyl)piperazin-1-yl]…
Number of citations: 61 pubs.acs.org
J Quancard, O Simic… - Journal of Medicinal …, 2020 - ACS Publications
The paracaspase MALT1 has gained increasing interest as a target for the treatment of subsets of lymphomas as well as autoimmune diseases, and there is a need for suitable …
Number of citations: 18 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.